Theviridoside Theviridoside Theviridoside is a natural product found in Lippia javanica, Lippia turbinata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23407-76-3
VCID: VC21088204
InChI: InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1
SMILES: COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol

Theviridoside

CAS No.: 23407-76-3

Cat. No.: VC21088204

Molecular Formula: C17H24O11

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Theviridoside - 23407-76-3

Specification

CAS No. 23407-76-3
Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
IUPAC Name methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Standard InChI InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1
Standard InChI Key LDBMLOLBWUOZGG-DOFVRBEMSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

Theviridoside is an iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.4 g/mol . It is registered with CAS number 23407-76-3 . The compound is also known by synonyms such as theveridoside .

The IUPAC name of theviridoside is methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate . This complex nomenclature reflects its intricate molecular architecture.

The structural characteristics of theviridoside include:

  • A cyclopenta[c]pyran ring system

  • A glucose moiety (β-D-glucopyranosyloxy)

  • A methyl ester functional group

  • Multiple hydroxyl groups

  • Two trisubstituted double bonds

The compound's chemical structure can be represented by several notations:

  • SMILES: COC(=O)C1=COC@HO[C@H]3C@@HO

  • InChI: InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1

  • InChIKey: LDBMLOLBWUOZGG-DOFVRBEMSA-N

Physical and Chemical Properties

Theviridoside presents as a colorless solid powder with specific solubility characteristics . It is:

  • Soluble in methanol

  • Insoluble in chloroform

The compound has been analyzed for purity in commercial preparations, with vendors reporting purities exceeding 98% . For laboratory applications, it is typically stored in sealed, cool, and dry conditions to maintain stability .

In terms of chemical reactivity, theviridoside contains:

  • A carboxylic acid methyl ester group (δ 166.96 and 50.41 ppm in ¹³C-NMR)

  • Multiple hydroxyl groups that can undergo acetylation

  • A glycosidic bond that can undergo hydrolysis

For enhanced solubility in laboratory settings, it is recommended to warm the compound to 37°C and sonicate it in an ultrasonic bath .

Natural Sources and Occurrence

Theviridoside has been identified in several plant species, indicating a relatively wide distribution in nature. The documented natural sources include:

  • Lippia javanica (Fever tea)

  • Lippia turbinata (Poleo)

  • Thevetia peruviana (Yellow oleander) - particularly in the roots

The compound has also been identified in:

  • Roots of certain Apocynaceae family plants

  • Related compounds have been found in Rubiaceae species including Aitchisonia rosea, Genipa americana, and Saprosma scortchenii

In terms of chemical classification, theviridoside belongs to:

  • Kingdom: Organic compounds

  • Superclass: Lipids and lipid-like molecules

  • Class: Prenol lipids

  • Subclass: Terpene glycosides

  • Biosynthetic pathway: Terpenoids

  • Superclass: Monoterpenoids

  • Class: Iridoids monoterpenoids

Isolation and Characterization

The isolation of theviridoside from plant material involves several chromatographic techniques. One documented isolation procedure includes:

  • Countercurrent chromatography (CCC) using a specific solvent system (1:3:1:5 proportions of TBME:n-BuOH:ACN:H₂O +0.1% TFA)

  • Collection and pooling of fractions containing the compound

  • Further purification by column chromatography

The compound has been characterized using multiple analytical techniques:

  • Mass Spectrometry:

    • The sodium adduct has a calculated mass of 427.1216 (found 427.1196)

    • Molecular formula confirmation of C₁₇H₂₄O₁₁ (calculated: 404.1319; found: 404.1325)

    • Characteristic fragment at m/z 241 due to the neutral loss of hexose

  • NMR Spectroscopy:

    • ¹³C-NMR shows 17 carbon signals

    • Characteristic signals include two trisubstituted double bonds, a carboxylic acid methyl ester (δ 166.96 and 50.41 ppm), and 6 carbon signals assignable to a hexose unit

    • Structure confirmation through heteronuclear multiple bond correlation (HMBC) experiments

  • Derivatives:

    • Theviridoside pentaacetate has been prepared for further analysis (calculated for C₂₇H₃₄O₁₆: 614.1847; found: 614.1861)

Spectroscopic Data

The spectroscopic characteristics of theviridoside provide essential information for its identification and structural elucidation. The following table summarizes key NMR data:

Table 1: NMR Data for Theviridoside in Methanol-d4

Positionδ ¹³C (ppm)TypeHMBC Correlations
194.14d
3152.65s
4108.97d
4a72.61s
536.95t
6140.35d
7131.16s
7a50.99d
862.57t
9166.96s
1050.41q
1'99.95d
2'74.16d
3'77.97d
4'71.43d
5'78.43d
6'62.75t

Based on data from spectroscopic analysis .

In mass spectrometry analysis, theviridoside shows characteristic fragmentation patterns:

  • [M − H]⁻ ion at m/z 403 amu

  • Fragment at m/z 241 due to the loss of the glucose moiety (hexose)

These spectroscopic characteristics are essential for the identification and quality control of theviridoside in various samples.

Related Compounds and Derivatives

Several related compounds and derivatives of theviridoside have been identified in various plant sources. These include:

Table 2: Theviridoside and Its Derivatives Identified in Plant Extracts

CompoundRetention Time (min)m/zMajor FragmentsOccurrence
Theviridoside15.7403.4240.67(100), 222.60(21)Widespread
Theviridoside dihexoside 19.0727.2564.8(100), 341(14), 240.5(3)Limited
Theviridoside dihexoside 212.6726.9502.5(42), 385.1(73), 240.5(3)Limited
Chlortheviridoside hexoside derivativeMultiple~601565.0(100), 240.8(13)Limited
Theviridoside hexoside16.1-16.3565.5240.65(100)Limited
Methyl-theviridoside aglycon theviridoside13.6659.1402.3(93), 254.9(78), 240.6(100)Limited

Based on data from HPLC-MS analysis .

These derivatives differ in the identity and placement of substituents, particularly in terms of additional sugar moieties. The presence of these various forms suggests diverse biosynthetic pathways and potentially different biological activities.

Analytical Methods for Detection and Quantification

Several analytical methods have been employed for the detection, identification, and quantification of theviridoside in plant materials and extracts:

  • HPLC Analysis:

    • High-performance liquid chromatography is commonly used for the separation and quantification of theviridoside

    • Purity assessment typically shows >98% for commercial preparations

  • Mass Spectrometry:

    • LC-MS/MS has been employed for the identification of theviridoside and its derivatives

    • Characteristic fragmentation patterns serve as fingerprints for identification

    • Tandem mass spectrometry (MS²) provides structural information through fragmentation pathways

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR provide detailed structural information

    • 2D techniques such as HMBC are particularly valuable for structure elucidation

These methods enable researchers to accurately identify and quantify theviridoside in complex plant matrices, facilitating quality control of botanicals and pharmacological investigations.

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